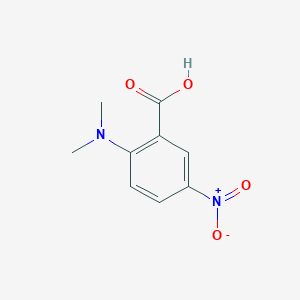

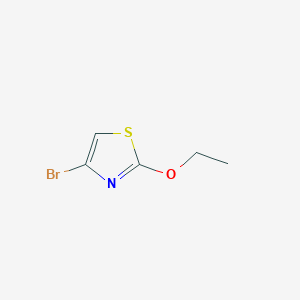

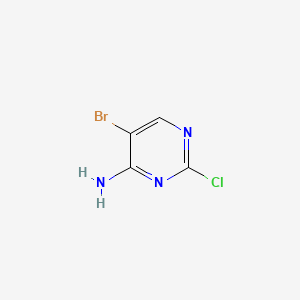

![molecular formula C11H6F3N5O2 B1273763 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile CAS No. 74990-43-5](/img/structure/B1273763.png)

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

The compound of interest, 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are structurally related to the compound , can be achieved by the Vilsmeier-Haack reaction as part of a multi-step process . Similarly, a four-component condensation reaction has been used to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, indicating the versatility of pyrazole synthesis methods . These methods often involve the use of catalysts and various solvents to achieve the desired products.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often determined using X-ray crystallography. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using this technique . The crystal structure can reveal important aspects such as the dihedral angles between different groups attached to the pyrazole ring, which can influence the compound's reactivity and interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and toluene-4-sulfonylmethyl isocyanide (TsCH2NC) in the presence of a catalyst can yield imidazo[1,2-b]pyrazole derivatives . Additionally, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated to propose a reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as amino and carbonitrile can lead to the formation of hydrogen bonds, which can stabilize the crystal structure and affect solubility and reactivity . The substitution pattern on the pyrazole ring, particularly with electron-withdrawing or electron-donating groups, can significantly alter the compound's properties, including its biological activity .

Applications De Recherche Scientifique

Pesticide Development

- Field : Agriculture and Pest Control

- Application : This compound is a key intermediate in the synthesis of Fipronil, a highly effective broad-spectrum insecticide used worldwide for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection . It is also used by lawn care and pest control operators to treat golf courses and food-handling establishments .

- Method : The synthesis of Fipronil involves several steps, including the oxidation of sulfur into sulfoxide and coupling reactions such as Suzuki–Miyaura . Its synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide .

- Results : Fipronil has proven to be a highly effective pesticide against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Synthesis of Pyrazolo[3,4-b]pyridines

- Field : Organic Chemistry

- Application : This compound is used as a starting material in the synthesis of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds with wide-ranging biological activities . These compounds have received considerable attention because of their essential roles not only in biological activities but also in fluorescence applications .

- Method : The reaction of this compound with α, β -unsaturated carboxyl compounds in place of α, β -unsaturated aldehydes leads to the formation of pyrazolo[3,4-b]pyridines .

- Results : The exact structure characterization and substrate selectivity of α, β -unsaturated carboxyl compounds have been investigated extensively .

Synthesis of Fipronil Derivatives

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of Fipronil derivatives . Fipronil is a phenyl pyrazole containing six fluorine and two chlorine atoms and a cyano substituent . It is effective against a host of crop insect pests .

- Method : The synthesis of Fipronil derivatives involves several steps, including the oxidation of sulfur into sulfoxide and coupling reactions such as Suzuki–Miyaura . Its synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide .

- Results : Fipronil derivatives have shown to be highly effective pesticides against a variety of crop insect pests .

Synthesis of Ethiprole

- Field : Agriculture and Pest Control

- Application : Ethiprole is a broad-spectrum insecticide effective at low application rates against plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners and some species of whitefly . Good activity against stink bugs in rice has been reported .

- Method : The synthesis of Ethiprole involves several steps, but the specific method is not detailed in the source .

- Results : Ethiprole has proven to be a highly effective pesticide against a variety of pests .

Synthesis of Photoinduced Electron Transfer (PET) Sensors

- Field : Physical Chemistry

- Application : This compound may be used in the synthesis of photoinduced electron transfer (PET) sensors .

- Method : The specific method for synthesizing PET sensors using this compound is not detailed in the source .

- Results : The results or outcomes of this application are not detailed in the source .

Synthesis of Fipronil Derivatives

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of Fipronil derivatives . Fipronil is a phenyl pyrazole containing six fluorine and two chlorine atoms and a cyano substituent . It is effective against a host of crop insect pests .

- Method : The synthesis of Fipronil derivatives involves several steps, including the oxidation of sulfur into sulfoxide and coupling reactions such as Suzuki–Miyaura . Its synthetic analogs have been tested in rats via metabolic pathways through the oxidation of sulfoxide .

- Results : Fipronil derivatives have shown to be highly effective pesticides against a variety of crop insect pests .

Synthesis of Ethiprole

- Field : Agriculture and Pest Control

- Application : Ethiprole is a broad-spectrum insecticide effective at low application rates against plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners and some species of whitefly . Good activity against stink bugs in rice has been reported .

- Method : The synthesis of Ethiprole involves several steps, but the specific method is not detailed in the source .

- Results : Ethiprole has proven to be a highly effective pesticide against a variety of pests .

Synthesis of Photoinduced Electron Transfer (PET) Sensors

- Field : Physical Chemistry

- Application : This compound may be used in the synthesis of photoinduced electron transfer (PET) sensors .

- Method : The specific method for synthesizing PET sensors using this compound is not detailed in the source .

- Results : The results or outcomes of this application are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N5O2/c12-11(13,14)7-1-2-8(9(3-7)19(20)21)18-10(16)6(4-15)5-17-18/h1-3,5H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSSXZWQMONVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383901 | |

| Record name | 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |

CAS RN |

74990-43-5 | |

| Record name | 5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

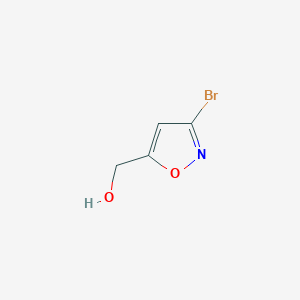

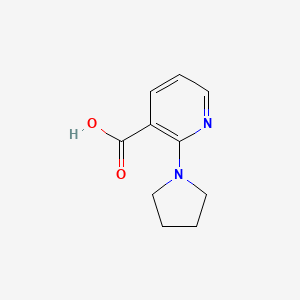

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

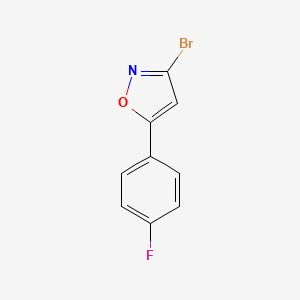

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

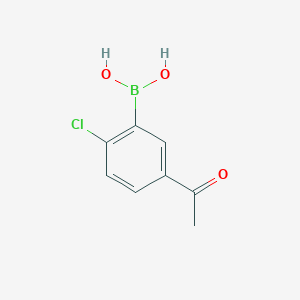

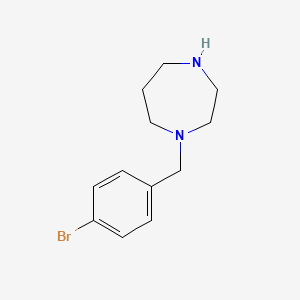

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)